N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide
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Description
“N’-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide” is a chemical compound. Its molecular formula is C21H28ClN3O5S and it has an average mass of 469.982 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a 4-chlorophenyl group, a sulfonyl group, a 1,3-oxazinan-2-yl group, and a cyclohexen-1-yl group .Scientific Research Applications
Anticonvulsant Enaminones
The study of enaminones, specifically including compounds with chlorophenyl and cyclohexenyl motifs, reveals their potential as anticonvulsant agents. For instance, enaminones such as methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate have been explored for their crystal structures and potential anticonvulsant properties. These compounds exhibit distinct hydrogen bonding patterns, contributing to their biological activity. The cyclohexene rings in these structures adopt specific conformations that may influence their interaction with biological targets, highlighting the importance of structural features in their anticonvulsant efficacy (Kubicki, Bassyouni, & Codding, 2000).
Synthesis of Erythrinane Skeleton
Research into the synthesis of complex structures like the erythrinane skeleton, using precursors containing cyclohexenyl and related motifs, demonstrates the chemical versatility and potential pharmaceutical applications of such compounds. The synthesis process, involving acid-promoted double cyclization, not only showcases the chemical reactivity of these structures but also opens pathways for the creation of novel compounds with possible therapeutic uses (Ishibashi et al., 1985).
Pro-apoptotic Anticancer Agents
Compounds featuring chlorophenyl and related structural elements have been synthesized and evaluated for their pro-apoptotic activity against cancer cell lines, such as melanoma. These studies suggest that certain derivatives can inhibit cancer cell growth, highlighting their potential as anticancer agents. The exploration of these compounds against various cancer cell lines, alongside their inhibitory effects on human carbonic anhydrase isoforms, underscores the therapeutic potential of these chemical structures in oncology (Yılmaz et al., 2015).
Cardiac Electrophysiological Activity
Research into N-substituted imidazolylbenzamides and benzene-sulfonamides, with structural similarities to the compound , has shown that these molecules exhibit significant cardiac electrophysiological activity. Such studies are crucial for developing new treatments for cardiac arrhythmias, demonstrating the importance of structural motifs found in the compound of interest for medical research (Morgan et al., 1990).
Heavy Metal Ion Adsorption
The synthesis and characterization of aromatic polyamides and polythioamides, featuring chlorobenzylidine rings, have revealed their potential in environmental applications, specifically for the adsorption of heavy metal ions from aqueous solutions. These findings highlight the role of such compounds in addressing environmental pollution and recovering valuable metals from waste streams (Ravikumar et al., 2011).
Properties
IUPAC Name |
N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28ClN3O5S/c22-17-7-9-18(10-8-17)31(28,29)25-13-4-14-30-19(25)15-24-21(27)20(26)23-12-11-16-5-2-1-3-6-16/h5,7-10,19H,1-4,6,11-15H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIORHQVJZIHDKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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